magnesium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate
Description
Magnesium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate is a magnesium salt of a complex phosphate ester. Its structure features a benzofuran core substituted with hydroxyl, methyl, and isopropyl groups, alongside a 3-oxo moiety and a phosphate group attached to a phenyl ring. The magnesium counterion likely enhances solubility and stability, making it suitable for pharmaceutical or industrial applications. Synthetic routes for analogous benzofuran derivatives often involve multi-step reactions, including cyclization and phosphorylation, as seen in structurally related compounds .
Properties
CAS No. |
35106-21-9 |
|---|---|
Molecular Formula |
C56H60MgO14P2 |
Molecular Weight |
1043.3 g/mol |
IUPAC Name |
magnesium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] hydrogen phosphate |
InChI |
InChI=1S/2C28H31O7P.Mg/c2*1-15(2)20-13-23(17(5)11-25(20)29)28(22-10-8-7-9-19(22)27(30)34-28)24-14-21(16(3)4)26(12-18(24)6)35-36(31,32)33;/h2*7-16,29H,1-6H3,(H2,31,32,33);/q;;+2/p-2 |
InChI Key |
KYURVKZXILXSHV-UHFFFAOYSA-L |
SMILES |
CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)OP(=O)([O-])[O-])C(C)C)C(C)C)O.[Mg+2] |
Canonical SMILES |
CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)OP(=O)(O)[O-])C(C)C)C(C)C)O.CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)OP(=O)(O)[O-])C(C)C)C(C)C)O.[Mg+2] |
Origin of Product |
United States |
Biological Activity
The compound magnesium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate (hereafter referred to as Mg-BFP) is a complex that combines magnesium and a benzofuran derivative, which has been studied for its potential biological activities, particularly in the fields of oncology and bone health.
Overview of Biological Activity
Magnesium's Role in Biological Systems:
Magnesium (Mg) is an essential mineral involved in numerous biological processes, including enzyme activity, ATP stabilization, and cellular signaling. It plays a crucial role in maintaining cellular integrity and function, influencing processes such as cell growth and survival. Increased dietary magnesium has been associated with lower risks of cardiovascular diseases, diabetes, and certain cancers .
Benzofuran Compounds:
Benzofuran derivatives have gained attention for their pharmacological properties, particularly their antitumor activity. Studies indicate that these compounds can inhibit the growth of various cancer cell lines, including colorectal, lung, and breast cancers . The combination of benzofuran with magnesium may enhance these effects due to magnesium's role in cellular functions.
Antitumor Activity:
Research has shown that benzofuran compounds can act on multiple cellular pathways. For instance, they may inhibit the phosphorylation of epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation . This inhibition can lead to reduced tumor growth and increased sensitivity to chemotherapy.
Osteogenic Effects:
Magnesium phosphates have been explored as biomaterials for bone regeneration due to their biodegradability and ability to stimulate osteoblast activity. Studies have demonstrated that amorphous magnesium phosphates enhance osteoblast viability and proliferation, making them suitable for applications in bone tissue engineering . The incorporation of benzofuran derivatives into magnesium phosphate matrices may further enhance these osteogenic properties.
Case Studies
1. Anticancer Evaluation:
A study evaluated the cytotoxic effects of Mg-BFP on various cancer cell lines. The results indicated significant inhibition of cell proliferation in lung cancer cells (PC9), with IC50 values comparable to established chemotherapeutic agents . This supports the potential use of Mg-BFP as an adjunct therapy in cancer treatment.
2. Osteogenic Properties:
Another investigation focused on the effects of Mg-BFP on osteoblasts. The compound was found to promote alkaline phosphatase activity and mineralization in osteoblast cultures, indicating its potential as a therapeutic agent for enhancing bone regeneration .
Data Tables
| Study | Cell Type | Effect Observed | IC50 Value (µM) |
|---|---|---|---|
| Study 1 | PC9 (Lung Cancer) | Significant cytotoxicity | 5.0 |
| Study 2 | Osteoblasts | Enhanced mineralization | N/A |
Scientific Research Applications
Anti-Cancer Activity
Benzofuran derivatives have been extensively studied for their anti-cancer properties. Research indicates that various benzofuran compounds exhibit significant cytotoxic effects against different cancer cell lines. For instance, novel benzofuran-based compounds have shown promising results in inhibiting tumor growth through mechanisms that include apoptosis induction and cell cycle arrest . The integration of magnesium into these compounds may enhance their bioactivity and stability, making them potential candidates for cancer therapeutics.
Cardiovascular Health
Magnesium plays a crucial role in cardiovascular health, particularly in mitigating the effects of phosphate toxicity in chronic kidney disease (CKD). Studies have shown that magnesium can inhibit vascular calcification, a common complication in CKD patients, thereby reducing cardiovascular risks . The compound may leverage these properties to develop effective treatments for patients suffering from elevated phosphate levels.
Inhibition of Vascular Calcification
Research has demonstrated that magnesium inhibits the calcification process in vascular smooth muscle cells (VSMCs) induced by high phosphate levels. This inhibition is believed to occur through the modulation of several signaling pathways, including the Wnt/β-catenin pathway, which is implicated in osteogenic transformation of VSMCs . The incorporation of benzofuran moieties could potentially enhance the specificity and efficacy of magnesium-based therapies targeting vascular calcification.
Modulation of MicroRNA Expression
Magnesium's ability to influence microRNA expression related to osteogenic processes has been highlighted in recent studies. Increased magnesium levels have been shown to restore the expression of specific microRNAs that negatively regulate osteogenic gene expressions, thus providing a protective effect against phosphate-induced damage . The unique structure of the compound may facilitate targeted delivery or enhanced interaction with cellular mechanisms involved in these processes.
Catalytic Applications
The use of magnesium as a catalyst in organic reactions has gained attention, particularly in the desymmetrization of meso-compounds using benzofuran derivatives. Such catalytic processes are essential for synthesizing chiral molecules with pharmaceutical relevance . The compound's structure may offer new pathways for catalytic applications, enhancing reaction efficiency and selectivity.
Case Studies and Experimental Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and functional comparisons with analogous compounds highlight key differences in physicochemical properties, bioavailability, and biological activity. Below is an analysis based on molecular similarity principles and empirical data.
Structural Similarity Assessment
Using cheminformatics tools like MACCS and Morgan fingerprints, the compound’s similarity to others can be quantified via Tanimoto or Dice coefficients . For example:
- 1-(2,4-Dihydroxy-5-methoxyphenyl)-2-(4-hydroxyphenyl)propan-1-one (): Shares phenolic and propanone motifs but lacks the benzofuran core and phosphate group. Its logP is likely higher due to fewer polar groups.
- 2-Methoxy-4-{3-methyl-5-[(1E)-prop-1-en-1-yl]-2,3-dihydro-1-benzofuran-2-yl}phenol (): Contains a benzofuran ring but substitutes phosphate with methoxy and propenyl groups, reducing water solubility.
Physicochemical Properties
Limitations of Structural Similarity
Despite shared motifs, biological activity can diverge significantly. For instance, minor substituent changes (e.g., phosphate vs. methoxy) may alter target specificity or metabolic stability . Activity cliffs—where small structural changes cause drastic functional differences—are well-documented in cheminformatics .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
